alpha-D-Quinovopyranose

Description

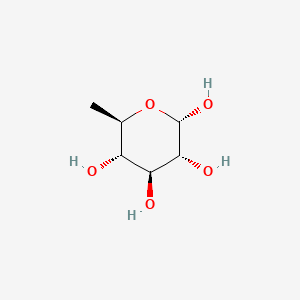

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-DVKNGEFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312192 | |

| Record name | 6-Deoxy-α-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-63-3, 7658-08-4 | |

| Record name | 6-Deoxy-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Quinovopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-quinovopyranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Deoxy-α-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-QUINOVOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68BDH91OBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Bioprospecting Methodologies

Discovery and Isolation from Marine Organisms

The marine environment, particularly echinoderms, is a rich source of complex glycosides containing quinovose. These compounds, often saponins (B1172615), play various biological roles for the host organism.

Alpha-D-Quinovopyranose is a recurring sugar moiety in the carbohydrate chains of asterosaponins, a class of steroid oligoglycosides characteristic of starfish. In the common starfish, Asterias rubens, β-D-quinovopyranose is one of the most frequently encountered monosaccharides, alongside others like fucose, xylose, galactose, and glucose, forming the pentaglycoside or hexaglycoside chains attached to the steroid aglycone. nih.gov Similarly, investigations into the chemical constituents of the starfish Asterias rollestoni have led to the isolation of novel tetrasaccharides that are α-quinovopyranosyl derivatives. nih.gov The presence of these quinovose-containing structures is considered to have important chemotaxonomic significance for the species. nih.govresearchgate.net For instance, acid hydrolysis of asterosaponin A from Asterias amurensis yields two molecules of D-quinovose and two molecules of D-fucose per molecule of saponin (B1150181). nih.gov

The isolation of steroid oligoglycosides from marine organisms is a multi-step process designed to separate these polar compounds from complex biological matrices. mdpi.com The general procedure begins with the extraction of tissues using a polar solvent, often an alcohol like methanol (B129727) or ethanol, to capture the glycosides. researchgate.net

Following extraction, the crude mixture undergoes purification through various chromatographic techniques. Column chromatography using silica (B1680970) gel is a common initial step for fractionation. oup.com Further separation and purification of individual oligoglycosides are typically achieved using high-performance liquid chromatography (HPLC). sigmaaldrich.com In some advanced applications, hyphenated techniques such as direct online liquid chromatography-nuclear magnetic resonance-mass spectrometry (LC-NMR-MS) are employed for rapid screening and structural characterization of novel compounds from subfractions. sigmaaldrich.com

| Marine Species | Compound Class | Specific Quinovopyranose Form | Reference |

|---|---|---|---|

| Asterias rubens | Asterosaponins | β-D-Quinovopyranose | nih.gov |

| Asterias rollestoni | Tetrasaccharides | α-D-Quinovopyranosyl derivatives | nih.gov |

| Asterias amurensis | Asterosaponins | D-Quinovose | nih.govnih.gov |

Presence in Plant Metabolites and Phytochemical Investigations

Quinovopyranose is also found in the plant kingdom, where it is incorporated into various classes of glycosides, including saponins, flavonoids, and resin glycosides.

Acacia concinna : The fruits of this medicinal plant yield cytotoxic saponins known as kinmoonosides. Spectroscopic analysis has revealed that D-quinovopyranose is a component of the intricate monoterpenoid ester side chains attached to the saponin structure. nih.govsemanticscholar.orgscilit.com

Prosthechea species : In certain orchids of the genus Prosthechea, a C-glycosylflavone characterized as 8-C-β-D-quinovopyranosyl apigenin (B1666066) has been identified. This compound is responsible for the formation of fluorescent flavonoid crystals observed within the plant tissues and has been proposed as a chemotaxonomic marker to distinguish the genus Prosthechea from Encyclia. mdpi.com

Ipomoea capillacea and Ipomoea muricata : this compound has been reported in these species of the Convolvulaceae family. Specifically, in Ipomoea muricata, it is a constituent of resin glycosides, which are complex macrolactones known as muricatins. In these structures, multiple quinovose units can be linked together in the oligosaccharide chain.

The extraction of glycosides from plant material typically starts with the use of polar solvents like methanol, ethanol, or aqueous mixtures thereof, which efficiently solubilize these compounds. The initial crude extract is often rich in various phytochemicals and requires further purification.

A common strategy involves solvent partitioning to separate compounds based on polarity. The resulting fractions are then subjected to a series of chromatographic separations. Column chromatography over adsorbents like silica gel or polyamide is frequently used for initial fractionation. For final purification and isolation of individual glycosides, preparative high-performance liquid chromatography (HPLC) is the method of choice, often using reverse-phase (e.g., C18) columns.

| Plant Species | Compound Class / Specific Compound | Specific Quinovopyranose Form | Reference |

|---|---|---|---|

| Acacia concinna | Saponins (Kinmoonosides) | D-Quinovopyranose | nih.govsemanticscholar.orgscilit.com |

| Prosthechea species | Flavonoid C-glycoside (8-C-β-D-quinovopyranosyl apigenin) | β-D-Quinovopyranose | mdpi.com |

| Ipomoea capillacea | Not specified | This compound | |

| Ipomoea muricata | Resin Glycosides (Muricatins) | β-D-Quinovopyranose |

Characterization in Microbial Polysaccharides and Metabolites

Quinovose and its derivatives are also present in the microbial world, where they function as biosynthetic precursors and as structural components of the bacterial cell envelope. The biosynthesis of thymidine (B127349) diphosphate (B83284) (TDP)-D-quinovose, an activated form of the sugar, has been studied in bacteria such as Streptomyces venezuelae. nih.gov This nucleotide-activated sugar serves as a precursor for its incorporation into more complex secondary metabolites. nih.gov

Quinovose derivatives have been identified as components of lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria. nih.gov For example, quinovosamine, an amino sugar derivative of quinovose, has been found in the LPS of several Brucella species. nih.gov Furthermore, L-quinovose, the L-enantiomer, has been identified as a rare but significant component of the O-specific polysaccharide in certain serotypes of Yersinia pseudotuberculosis. sigmaaldrich.com These findings highlight the role of quinovose in the structural diversity of bacterial surface antigens.

Role in Bacterial O-Specific Polysaccharides

Quinovopyranose, a 6-deoxy-hexopyranose, is a component of the lipopolysaccharide (LPS) in certain Gram-negative bacteria. The O-specific polysaccharide, or O-antigen, is the outermost part of the LPS and is a major determinant of the bacterium's serological specificity. The inclusion of deoxy sugars like quinovopyranose in the O-antigen structure contributes to the diversity of these antigens.

In Yersinia pseudotuberculosis , the composition of the O-specific polysaccharide varies between different serotypes. While the user's query specified this compound, detailed structural analysis of the O:12 serotype has identified the presence of its stereoisomer, L-quinovose (6-deoxy-L-glucopyranose). oup.comnih.gov This sugar is one of the rare components, alongside D-yersiniose, that characterizes the O:12 antigen. oup.com Another serotype, 1A, has been found to contain a different 6-deoxy sugar, 6-deoxy-D-manno-heptose, within its O-specific polysaccharide. nih.gov

In the case of Providencia alcalifaciens , structural studies of the O-antigen from serotype O40 have revealed the presence of a derivative of D-quinovose. nih.gov Specifically, the repeating unit of the O-polysaccharide contains 3,6-dideoxy-3-formamidoglucose (D-Qui3NFo), which is a modified form of D-quinovose. nih.gov The genes responsible for the synthesis of this sugar derivative have been identified within the O-antigen gene cluster of this bacterium. nih.gov

| Bacterium | Serotype | Detected Deoxy Sugar in O-Specific Polysaccharide |

|---|---|---|

| Yersinia pseudotuberculosis | O:12 | L-Quinovose (6-deoxy-L-glucopyranose) oup.comnih.gov |

| Yersinia pseudotuberculosis | 1A | 6-deoxy-D-manno-heptose nih.gov |

| Providencia alcalifaciens | O40 | 3,6-dideoxy-3-formamidoglucose (D-Qui3NFo) nih.gov |

Detection in Fermented Food Metabolomes

Metabolomic analysis of fermented foods has led to the identification of a wide array of compounds that contribute to their flavor, aroma, and potential health benefits. In the context of Chinese kohlrabi , a traditional fermented vegetable, non-targeted metabolomic studies have detected the presence of this compound.

Research has shown that the concentration of this compound can vary significantly with the duration of fermentation. In studies comparing kohlrabi fermented for different time periods (e.g., 0, 5, and 10 years), this compound was identified as one of the differential metabolites that increased with longer fermentation times. This suggests that microbial activity during the fermentation process contributes to the formation or release of this compound.

The presence of this compound, along with other carbohydrates and their derivatives, is believed to play a role in the development of the unique sensory characteristics of fermented kohlrabi. The metabolic pathways of the microorganisms involved in the fermentation are responsible for the biotransformation of various precursors into a complex mixture of metabolites, including this compound.

| Fermented Food | Detected Compound | Observation |

|---|---|---|

| Chinese Kohlrabi | This compound | Increases with longer fermentation duration |

Identification in Aminooligosaccharides from Streptomyces Species

The genus Streptomyces is a rich source of diverse secondary metabolites, including a variety of glycosylated compounds. While the direct identification of this compound within a simple aminooligosaccharide from Streptomyces is not prominently documented in the readily available scientific literature, related structures have been isolated.

For instance, a novel inositol (B14025) glycoside was isolated from the mycelial extracts of a Streptomyces species. The structure of this compound was determined to be a disulfide of 2-(N-acetyl-L-cysteinyl)amido-2-deoxy-alpha-D-glucopyranosyl-(1→1)-1D-myo-inositol. This complex molecule contains a 2-amino-2-deoxy-alpha-D-glucopyranosyl moiety, which is an amino sugar derivative of alpha-D-glucose. Although not containing quinovopyranose itself, this finding highlights the capability of Streptomyces to produce intricate glycosides with modified amino sugars. Further bioprospecting of Streptomyces may yet reveal aminooligosaccharides containing this compound or its derivatives.

Biosynthesis and Metabolic Pathways of Alpha D Quinovopyranose

Enzymatic Pathways for 6-Deoxy Sugar Synthesis

The biosynthesis of 6-deoxyhexoses, such as D-quinovose, is a multi-step process that begins with common nucleotide-activated sugars. These pathways are characterized by a series of enzymatic modifications that ultimately remove the hydroxyl group at the C6 position. This deoxygenation is a hallmark of this class of sugars and is initiated by a key enzymatic reaction that creates a 4-keto-6-deoxy intermediate. oup.comnih.gov

The biosynthesis of D-quinovose is understood to proceed through a thymidine (B127349) diphosphate (B83284) (TDP) activated intermediate. In organisms like Streptomyces venezuelae, the proposed pathway for TDP-D-quinovose involves the reduction of the key intermediate, TDP-4-keto-6-deoxy-D-glucose. researchgate.netnih.govresearchgate.net This pathway appears relatively direct compared to the synthesis of other deoxy sugars that require additional epimerization steps. researchgate.netnih.gov

The biosynthesis of L-quinovose (6-deoxy-L-glucose) is less commonly detailed in the context of microbial pathways but is understood to follow the same fundamental principles of 6-deoxy sugar synthesis, starting from a nucleotide sugar precursor and proceeding through enzymatic modifications.

The general pathway for D-quinovose is outlined below:

Activation: Glucose-1-phosphate is activated with thymidine triphosphate (TTP) to form TDP-D-glucose.

Dehydration: TDP-D-glucose undergoes dehydration at the C4 and C6 positions to yield TDP-4-keto-6-deoxy-D-glucose.

Reduction: The 4-keto group of the intermediate is reduced to a hydroxyl group, forming TDP-D-quinovose.

The synthesis of 6-deoxy sugars begins with nucleotide-activated hexoses, which are derived from central carbohydrate metabolism. nih.govnih.gov For D-quinovose, the primary precursor is TDP-D-glucose. nih.gov This molecule is synthesized from glucose-1-phosphate and TTP. nih.gov

The crucial intermediate in many 6-deoxysugar pathways is a nucleoside diphosphate-4-keto-6-deoxy-D-glucose. nih.govnih.govacs.org This intermediate is a branch point from which various 6-deoxy sugars can be synthesized through the action of different tailoring enzymes like epimerases and reductases. nih.gov

A well-studied comparative pathway is the synthesis of GDP-L-fucose, another 6-deoxy sugar. This pathway starts from GDP-D-mannose, which is converted by a GDP-D-mannose 4,6-dehydratase (GMD) into GDP-4-keto-6-deoxy-D-mannose. oup.comnih.gov This intermediate is then acted upon by a bifunctional 3,5-epimerase/4-reductase to produce the final product, GDP-L-fucose. oup.comnih.gov This highlights the common strategy of using a 4-keto-6-deoxy intermediate in these biosynthetic routes.

| Compound | Pathway | Role |

|---|---|---|

| TDP-D-glucose | D-Quinovose Biosynthesis | Initial activated sugar precursor. nih.gov |

| TDP-4-keto-6-deoxy-D-glucose | D-Quinovose & other Deoxy Sugar Pathways | Common key intermediate formed by dehydration. nih.govnih.gov |

| GDP-D-mannose | L-Fucose Biosynthesis | Initial activated sugar precursor. oup.com |

| GDP-4-keto-6-deoxy-D-mannose | L-Fucose Biosynthesis | Key intermediate formed by dehydration. oup.comnih.gov |

Gene Cluster Analysis and Enzymatic Machinery

The genes responsible for the biosynthesis of deoxy sugars are often found organized in clusters within an organism's genome. nih.govyoutube.com This clustering facilitates the coordinated expression of the necessary enzymes for the multi-step synthetic pathways.

In Streptomyces venezuelae, genetic studies have identified genes involved in the biosynthesis of TDP-D-quinovose. The integration of the genes desIII and desIV into a mutant strain was sufficient to enable the production of TDP-D-quinovose. researchgate.net These genes encode a nucleotidylyltransferase and a TDP-D-glucose 4,6-dehydratase, respectively, which catalyze the first two steps of the proposed pathway. researchgate.netresearchgate.net While a specific "qui" gene cluster nomenclature is not universally established, the functional identification of these genes provides clear insight into the genetic basis for D-quinovose synthesis.

Dehydratases are foundational enzymes in the biosynthesis of all 6-deoxy sugars. nih.gov Specifically, 4,6-dehydratases catalyze the committed step: the conversion of an NDP-hexose into an NDP-4-keto-6-deoxyhexose. oup.comnih.gov This reaction involves the oxidation of the C4 hydroxyl group, followed by the elimination of a water molecule from C5 and C6. oup.com

While the pathway to D-quinovose primarily requires a reductase to act on the 4-keto intermediate, epimerases play a critical role in the biosynthesis of other deoxy sugars, creating stereochemical diversity. nih.govnih.gov For instance, dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) is essential in the pathway for TDP-L-rhamnose, where it catalyzes double epimerization at the C3 and C5 positions. oup.com The specific combination of reductases and epimerases acting on the common 4-keto-6-deoxy intermediate dictates which final deoxy sugar is produced. nih.govnih.gov

| Enzyme Type | Function | Example Gene/Enzyme | Pathway |

|---|---|---|---|

| Nucleotidylyltransferase | Activates sugar-1-phosphate with a nucleotide. researchgate.net | DesIII | D-Quinovose |

| 4,6-Dehydratase | Forms the 4-keto-6-deoxy intermediate. oup.comnih.gov | DesIV / RmlB | D-Quinovose / L-Rhamnose |

| 4-Ketoreductase | Reduces the C4 keto group to a hydroxyl group. researchgate.net | - | D-Quinovose |

| 3,5-Epimerase | Alters stereochemistry at C3 and C5 positions. oup.com | RmlC | L-Rhamnose |

Role in Cellular Metabolism and Carbohydrate Interconversions

The biosynthesis of alpha-D-Quinovopyranose is intrinsically linked to the central carbohydrate metabolism of the cell. The initial precursors for these specialized pathways are derived from fundamental metabolic pools, such as glucose-6-phosphate and fructose-6-phosphate, which are intermediates in glycolysis. nih.gov The conversion of these simple sugars into activated nucleotide sugars like TDP-D-glucose represents the entry point into the deoxysugar synthesis pathway. frontiersin.org

The production of D-quinovose and other 6-deoxy sugars is a form of carbohydrate interconversion that allows organisms, particularly bacteria, to generate structural diversity. nih.gov These specialized sugars are then incorporated into larger macromolecules where they play significant roles. 6-Deoxyhexoses are known to be important constituents of bacterial lipopolysaccharides (LPS), extracellular polysaccharides (EPS), and as glycosidic moieties on secondary metabolites, such as antibiotics. oup.com The presence of these unique sugars on the cell surface can be critical for virulence and interactions with the environment, while their inclusion in antibiotics can be essential for biological activity.

Involvement in Aldose Metabolism and Galactose Metabolism

While this compound is an aldose, its direct and extensive participation in mainstream aldose and galactose metabolism is not well-documented in higher organisms. Its primary metabolic significance lies in its role as a structural component of larger molecules rather than as a direct energy source through pathways like glycolysis.

In the context of aldose metabolism, the biosynthesis of its precursor, TDP-D-glucose, is directly linked to glucose metabolism. Glucose-1-phosphate, a key intermediate in both glycolysis and glycogenesis, serves as the starting point for the synthesis of TDP-D-quinovose.

Regarding galactose metabolism, there is no direct evidence to suggest that this compound is an intermediate in the Leloir pathway, the primary route for galactose utilization. The enzymes of the Leloir pathway are highly specific for galactose and its phosphorylated derivatives. However, the structural similarity between quinovose and fucose (6-deoxy-L-galactose) is noteworthy. Both are 6-deoxyhexoses, and fucose metabolism does intersect with galactose metabolic pathways in some organisms. Further research is needed to explore any potential minor or alternative pathways that might connect quinovose metabolism to these central hexose (B10828440) metabolic routes.

Contribution to Amino Sugar and Nucleotide Sugar Metabolism

The biosynthesis of this compound is fundamentally linked to nucleotide sugar metabolism. The activated form of quinovose is TDP-D-quinovose, a nucleotide sugar that serves as the donor for the glycosyltransferases that incorporate quinovose into various glycoconjugates.

The formation of TDP-D-quinovose from TDP-D-glucose is a key step in the diversification of nucleotide sugars within the cell. This conversion is part of a broader network of enzymatic reactions that produce a wide array of deoxy and amino sugars necessary for the synthesis of complex carbohydrates and secondary metabolites. While quinovose itself is not an amino sugar, its biosynthetic pathway shares intermediates with the pathways leading to the formation of various amino sugars, which often also start from nucleotide-activated hexoses.

Microbial Metabolic Networks Involving Quinovose Derivatives

Microorganisms have evolved diverse and sophisticated metabolic networks for the utilization of various sugars, including quinovose and its derivatives. A significant body of research has focused on the microbial catabolism of sulfoquinovose (6-sulfo-alpha-D-quinovopyranose), a sulfonated derivative of quinovose that is abundant in photosynthetic organisms as the headgroup of sulfolipids.

Bacteria employ several distinct pathways, collectively known as sulfoglycolysis, to degrade sulfoquinovose. These pathways are analogous to the central glycolytic pathways and allow for the utilization of the carbon skeleton of sulfoquinovose. Some of the key microbial metabolic networks for sulfoquinovose degradation include:

The Sulfo-Embden-Meyerhof-Parnas (Sulfo-EMP) Pathway: This pathway mirrors the classical EMP pathway of glycolysis.

The Sulfo-Entner-Doudoroff (Sulfo-ED) Pathway: Analogous to the ED pathway, this route is another means of sulfoquinovose catabolism.

The Sulfo-Transaldolase (Sulfo-TAL) and Sulfo-Transketolase (Sulfo-TK) Pathways: These pathways involve key enzymes similar to those in the pentose (B10789219) phosphate (B84403) pathway.

In these pathways, sulfoquinovose is typically broken down into smaller, metabolizable molecules, with the sulfonate group being released as sulfite (B76179). For instance, some bacteria can completely metabolize sulfoquinovose through an oxidative desulfurization pathway, which releases sulfite and allows the organism to utilize the entire carbon skeleton of the sugar. nih.gov

While much of the research has centered on sulfoquinovose due to its environmental abundance, it is understood that various soil and gut microbes also possess the enzymatic machinery to degrade non-sulfonated quinovose found in plant glycosides and other natural products. The specific enzymes and regulatory networks involved in the catabolism of this compound are an active area of research and are believed to share similarities with the degradation pathways of other common dietary sugars.

| Pathway | Key Features | Organisms |

| TDP-D-Quinovose Biosynthesis | Starts from Glucose-1-Phosphate and TTP. Involves TDP-D-glucose 4,6-dehydratase. | Streptomyces venezuelae and other bacteria |

| Sulfoglycolysis (General) | Catabolism of sulfoquinovose. Analogous to central glycolytic pathways. | Various bacteria |

| Sulfo-EMP Pathway | Mirrors the Embden-Meyerhof-Parnas pathway. | Bacteria |

| Sulfo-ED Pathway | Analogous to the Entner-Doudoroff pathway. | Bacteria |

| Oxidative Desulfurization | Complete catabolism of sulfoquinovose with sulfite release. | Agrobacterium tumefaciens |

Chemical Synthesis and Advanced Derivatization Strategies

Total Synthesis Approaches for α-D-Quinovopyranose

The total synthesis of α-D-quinovopyranose typically commences from more readily available monosaccharides, with D-glucose being a common starting material. The key transformation in this synthesis is the selective deoxygenation of the primary hydroxyl group at the C6 position.

Strategies for Stereoselective Introduction of the Deoxy Functionality

The stereoselective removal of the C6 hydroxyl group from a D-glucose derivative is the cornerstone of α-D-quinovopyranose synthesis. Several methodologies have been developed to achieve this transformation with high fidelity. A prevalent strategy involves the selective activation of the C6 primary hydroxyl group, followed by a reductive cleavage.

One common approach begins with the selective protection of the other hydroxyl groups, often utilizing acetal (B89532) protecting groups that span the C1-C2 and C3-C4 positions or through regioselective silylation of the primary C6 hydroxyl group. The exposed C6-OH is then converted into a good leaving group, such as a tosylate, mesylate, or iodide. Subsequent reduction of this intermediate, typically with a hydride reagent like lithium aluminum hydride (LiAlH4) or through radical-mediated deoxygenation (e.g., Barton-McCombie deoxygenation), furnishes the desired 6-deoxy sugar.

A key challenge in these syntheses is to maintain the stereochemistry at the other chiral centers of the pyranose ring. The choice of reaction conditions and reagents is critical to avoid unwanted side reactions such as rearrangements or epimerization.

For instance, a widely employed method involves the selective tosylation of the primary hydroxyl group of a suitably protected glucose derivative, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside. The resulting 6-O-tosyl derivative can then be reduced with LiAlH4 to yield the corresponding 6-deoxy sugar.

Table 1: Common Methods for C6-Deoxygenation in Glucose Derivatives

| Method | Activating Group | Reducing Agent | Key Features |

| Reductive Cleavage of Sulfonates | Tosyl, Mesyl | LiAlH4, NaBH4 | Well-established, generally high-yielding. |

| Barton-McCombie Deoxygenation | Thionoformate, Xanthate | Bu3SnH, (TMS)3SiH | Radical-based, mild conditions. |

| Reductive Dehalogenation | Iodide | H2, Pd/C; Zn/AcOH | High efficiency for C6-iodo derivatives. |

Protecting Group Chemistry in Quinovose Synthesis

The judicious selection and manipulation of protecting groups are paramount in the synthesis of α-D-quinovopyranose and its derivatives. The presence of multiple hydroxyl groups with similar reactivity necessitates a carefully orchestrated protection-deprotection sequence to ensure regioselectivity and stereocontrol.

Benzyl (B1604629) ethers are frequently used as "permanent" protecting groups for the hydroxyls at C2, C3, and C4 due to their stability under a wide range of reaction conditions and their facile removal by catalytic hydrogenation. For temporary protection, acetal protecting groups, such as benzylidene and isopropylidene acetals, are invaluable for masking diol systems. For example, a 4,6-O-benzylidene acetal can be used to simultaneously protect the C4 and C6 hydroxyls of a glucose precursor, allowing for selective manipulation of the other positions. This acetal can then be regioselectively opened to expose the C6 hydroxyl for deoxygenation.

The anomeric position also requires protection, often as a glycoside (e.g., methyl or benzyl glycoside) or as a thioether (thioglycoside), which also serves as a precursor for glycosylation reactions.

Table 2: Protecting Groups in Quinovose Synthesis

| Protecting Group | Abbreviation | Stability | Cleavage Conditions |

| Benzyl ether | Bn | Acid, Base | H2, Pd/C |

| Benzylidene acetal | Acid-labile | Mild acid, H2, Pd/C | |

| Isopropylidene acetal | Acid-labile | Mild acid | |

| Acetyl ester | Ac | Base-labile | NaOMe, NH3/MeOH |

| Silyl (B83357) ethers | TBDMS, TIPS | Acid-labile | F- (e.g., TBAF) |

Synthesis of α-D-Quinovopyranose-Containing Glycosides and Oligosaccharides

The biological activity of quinovose is often manifested when it is part of a larger oligosaccharide or glycoconjugate. Therefore, the development of efficient methods for the stereoselective formation of glycosidic linkages with α-D-quinovopyranose is of significant importance.

Glycosylation Reactions for Complex Carbohydrate Construction

The stereoselective synthesis of α-glycosides of quinovose can be challenging due to the absence of a participating group at the C2 position, which often directs the stereochemical outcome of glycosylation reactions. To achieve the desired α-selectivity, various strategies have been employed.

One approach involves the use of "non-participating" protecting groups at the C2 position, such as benzyl or silyl ethers, in combination with specific promoters and reaction conditions that favor the formation of the α-anomer. The choice of the leaving group at the anomeric center of the quinovose donor (e.g., trichloroacetimidate (B1259523), thioglycoside, or halide) and the nature of the glycosyl acceptor are also critical factors influencing the stereoselectivity.

For instance, the use of a quinovosyl trichloroacetimidate donor with a non-participating group at C2, activated by a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can lead to the formation of α-glycosides. The reaction often proceeds through an SN2-like displacement of the activated leaving group by the acceptor alcohol.

Synthesis of Locked-Ring Sugar C-Glycoside Derivatives

C-glycosides, where the anomeric carbon is linked to the aglycone via a carbon-carbon bond, are metabolically stable analogues of naturally occurring O-glycosides. The synthesis of C-glycosides of quinovose presents a unique synthetic challenge.

A common strategy for the synthesis of C-glycosides involves the reaction of a glycosyl donor, often a lactone or a protected glycal, with a carbon nucleophile. For example, a protected quinovose-derived lactone can be reacted with an organometallic reagent, such as a Grignard or an organolithium reagent, to form a C-glycoside precursor. Subsequent functional group manipulations and cyclization can then yield the desired locked-ring C-glycoside. Another approach involves the Wittig reaction or related olefination reactions on a suitable sugar-derived aldehyde or ketone to form an exocyclic double bond, which can then be further elaborated into the C-glycosidic linkage.

Convergent and Fragment-Based Synthetic Strategies

The synthesis of complex oligosaccharides containing multiple quinovose units or a combination of quinovose and other monosaccharides often benefits from convergent or fragment-based strategies. These approaches involve the synthesis of smaller, protected oligosaccharide fragments, which are then coupled together in the later stages of the synthesis.

The success of these strategies relies on the availability of a toolbox of orthogonal protecting groups that can be selectively removed without affecting other parts of the molecule, allowing for the precise and controlled assembly of the oligosaccharide chain. The use of armed-disarmed glycosylation strategies, where the reactivity of the glycosyl donor is modulated by the choice of protecting groups, is also a powerful tool in the convergent synthesis of quinovose-containing oligosaccharides.

Preparation of Quinovopyranose Analogues and Modified Structures

The modification of the quinovopyranose scaffold is a significant area of synthetic carbohydrate chemistry. Researchers develop analogues to probe biological processes, create novel therapeutic agents, and explore the structure-activity relationships of quinovose-containing natural products. This involves the strategic introduction of different functional groups, alteration of stereochemistry, and the development of new synthetic methodologies.

Synthetic Exploration of Amino-deoxy-quinovopyranose Units

The replacement of one or more hydroxyl groups in the quinovopyranose structure with an amino group leads to amino-deoxy-quinovopyranose derivatives. These compounds are important components of various natural products, including bacterial polysaccharides and antibiotics. Their synthesis is a key focus for chemists seeking to create modified structures with unique biological properties.

A notable example is the synthesis of N-acetyl-D-quinovosamine (2-acetamido-2,6-dideoxy-D-glucose). One established route begins with a derivative of D-glucosamine, leveraging its existing C-2 amino functionality. The synthesis involves several key transformations to achieve the desired 6-deoxy structure. The process starts with the protection of the functional groups that are not to be altered, followed by the specific modification of the C-6 hydroxyl group.

A common strategy involves the selective activation of the primary C-6 hydroxyl group, often by converting it into a good leaving group such as a tosylate. This is followed by a nucleophilic displacement reaction. For instance, monotosylation of a protected 2-acetamido-2-deoxy-D-glucopyranoside at the C-6 position sets the stage for the deoxygenation step. capes.gov.br Subsequent reaction with a nucleophile, such as iodide, displaces the tosyloxy group. The resulting 6-iodo derivative can then be reduced to the 6-deoxy compound via hydrogenation, yielding the target N-acetyl-D-quinovosamine after deprotection steps. capes.gov.br

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | Benzyl 2-acetamido-3-O-benzyl-2-deoxy-α-D-glucopyranoside | p-Toluenesulfonyl chloride (TsCl), Pyridine | Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-α-D-glucopyranoside | Selective activation of the C-6 hydroxyl group. |

| 2 | 6-O-tosyl derivative | Sodium iodide (NaI), Acetone | Benzyl 2-acetamido-3-O-benzyl-2,6-dideoxy-6-iodo-α-D-glucopyranoside | Nucleophilic displacement to introduce iodine at C-6. |

| 3 | 6-iodo derivative | H₂, Palladium catalyst (e.g., Pd/C) | Benzyl 2-acetamido-3-O-benzyl-2,6-dideoxy-α-D-glucopyranoside | Reductive removal of iodine to create the 6-deoxy methyl group. |

| 4 | Protected quinovosamine | H₂, Palladium catalyst (e.g., Pd/C) | N-acetyl-D-quinovosamine | Removal of benzyl protecting groups to yield the final product. |

This table outlines a representative synthetic sequence for N-acetyl-D-quinovosamine.

Methodological Developments in Carbohydrate Synthesis

Advances in the synthesis of quinovopyranose and its derivatives are closely linked to broader methodological developments in carbohydrate chemistry. The challenges of controlling stereochemistry and the need for extensive use of protecting groups have driven the innovation of more efficient and selective synthetic methods.

One of the most critical reactions in carbohydrate synthesis is the formation of the glycosidic bond. Modern methods offer greater control over the stereochemical outcome (α or β) of this linkage. Palladium-catalyzed glycosylation, for example, has emerged as a powerful tool for constructing the challenging 2-deoxy-β-glycosides found in natural products like digitoxin. nih.gov This method provides a convergent and stereocontrolled route to complex oligosaccharides.

Enzymatic synthesis represents another major advancement, offering an alternative to traditional chemical methods. nih.gov Glycosynthases, which are engineered glycosidase enzymes, can catalyze the formation of glycosidic bonds without the need for complex protecting group strategies. These biocatalysts use activated sugar donors, such as glycosyl fluorides, to transfer a sugar moiety to an acceptor molecule with high selectivity. nih.gov This approach is becoming increasingly valuable for the clean and efficient synthesis of oligosaccharides and glycoconjugates.

Furthermore, novel cyclization reactions have expanded the toolkit for carbohydrate synthesis. The Ferrier carbocyclization, for instance, allows for the conversion of aldohexoses into highly functionalized carbocyclic compounds, which are versatile building blocks for natural product synthesis. elsevierpure.com Such methodological developments are crucial for advancing the synthesis of complex quinovopyranose-containing structures and their analogues.

Structural and Conformational Analysis of Alpha D Quinovopyranose and Its Conjugates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules in solution. emory.edu Through the analysis of various NMR parameters, detailed insights into the connectivity, configuration, and conformation of α-D-quinovopyranose can be obtained.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of each proton and carbon atom in the molecule. weebly.com However, for complex molecules like carbohydrates, these spectra can be overcrowded. researchgate.net Two-dimensional (2D) NMR experiments are therefore essential for unambiguous assignments and complete structural determination. weebly.com

Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton scalar couplings, typically over two to three bonds. princeton.eduemerypharma.com This is crucial for identifying adjacent protons within the pyranose ring of α-D-quinovopyranose, allowing for the tracing of the spin system from H-1 to the H-6 methyl group.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are inverse-detected heteronuclear correlation experiments that correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. princeton.eduyoutube.com These experiments provide a direct link between a proton and the carbon to which it is bonded, facilitating the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC) is a long-range heteronuclear correlation technique that reveals couplings between protons and carbons over two to four bonds. princeton.eduyoutube.com This is particularly valuable for identifying quaternary carbons and for establishing connectivity across glycosidic linkages in conjugates of α-D-quinovopyranose.

Rotating Frame Overhauser Effect Spectroscopy (ROESY) is a through-space correlation experiment that detects protons that are close to each other in space, irrespective of whether they are connected through bonds. princeton.eduu-tokyo.ac.jp This provides crucial information for determining the stereochemistry and conformation of the molecule.

| Experiment | Type of Correlation | Information Provided |

|---|---|---|

| COSY | ¹H-¹H through-bond (2-3 bonds) | Identifies adjacent protons in the spin system. |

| HSQC/HMQC | ¹H-¹³C through-bond (1 bond) | Correlates directly bonded proton-carbon pairs. |

| HMBC | ¹H-¹³C through-bond (2-4 bonds) | Establishes long-range connectivity, crucial for glycosidic linkages. |

| ROESY | ¹H-¹H through-space | Determines spatial proximity of protons, aiding in stereochemical and conformational analysis. |

The configuration of the anomeric center (C-1) is a critical feature of glycosides. creative-proteomics.com In pyranose sugars, the anomeric proton's chemical shift and its coupling constant to H-2 (³JH1,H2) are indicative of the anomeric configuration. unina.it For α-anomers, the anomeric proton is typically in an axial position, resulting in a smaller coupling constant (around 2-4 Hz) with the equatorial H-2. Conversely, β-anomers generally exhibit a larger coupling constant (around 7-9 Hz) due to the trans-diaxial relationship between H-1 and H-2. unina.it

The chemical shift of the anomeric carbon (C-1) in ¹³C NMR spectra also provides information about the anomeric configuration. Generally, the C-1 of an α-anomer resonates at a lower field compared to the corresponding β-anomer.

The conformation of the pyranose ring of α-D-quinovopyranose in solution can be determined by analyzing vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. The magnitude of ³JHH is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the coupling constants around the pyranose ring, the preferred chair conformation (e.g., ⁴C₁ or ¹C₄) can be deduced.

NOE data, obtained from ROESY or NOESY experiments, provide information about inter-proton distances. nih.gov Strong NOEs are observed between protons that are close in space (typically < 5 Å). princeton.edu For example, in a ⁴C₁ chair conformation, strong NOEs would be expected between axial protons on the same side of the ring. The pattern of observed NOEs can therefore be used to build a three-dimensional model of the molecule's conformation in solution. nih.gov

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is widely used for determining the molecular weight of compounds and for obtaining structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound, often with enough precision to determine its elemental composition. nih.gov This is crucial for confirming the molecular formula of α-D-quinovopyranose and its conjugates. researcher.life Tandem mass spectrometry (MS/MS) experiments can be performed with HRESIMS to induce fragmentation and obtain structural information.

Electron Ionization Mass Spectrometry (EI-MS) is a harder ionization technique that results in more extensive fragmentation. While it may not always be suitable for observing the molecular ion of larger conjugates, the resulting fragmentation pattern can provide a detailed fingerprint of the molecule.

The analysis of fragmentation patterns in both ESI-MS/MS and EI-MS spectra provides valuable structural information. mdpi.com For glycosides of α-D-quinovopyranose, characteristic fragmentation patterns often involve the cleavage of the glycosidic bond. This results in the formation of an oxonium ion corresponding to the quinovopyranose moiety and a fragment corresponding to the aglycone. The masses of these fragments can be used to identify both components of the conjugate.

Further fragmentation of the quinovopyranose ring can also occur, leading to a series of smaller fragment ions. The specific pattern of these fragments can provide information about the structure of the sugar itself. By carefully analyzing the fragmentation pathways, it is possible to piece together the structure of the parent molecule. mdpi.com

| Technique | Ionization Method | Information Provided |

|---|---|---|

| HRESIMS | Soft (Electrospray) | Accurate molecular weight, elemental composition. |

| HRESIMS/MS | Soft (Electrospray) with fragmentation | Structural information from controlled fragmentation. |

| EI-MS | Hard (Electron Impact) | Detailed fragmentation pattern for structural fingerprinting. |

Spectroscopic and Diffraction Methods

The elucidation of the structure of alpha-D-Quinovopyranose and its conjugates relies on a combination of spectroscopic and diffraction techniques. These methods provide critical information ranging from the identification of specific functional groups to the precise three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby establishing the absolute configuration and preferred conformation of the molecule in the solid state.

For a molecule like this compound, X-ray diffraction analysis of a suitable single crystal would confirm its absolute stereochemistry (the D-configuration) and reveal the conformation of the six-membered pyranose ring. Carbohydrate rings typically adopt a stable, low-energy chair conformation. The analysis would also detail the orientation of the hydroxyl and methyl substituents as either axial or equatorial.

Furthermore, the crystallographic data elucidates the network of intermolecular interactions, primarily hydrogen bonds, that govern the crystal packing. nih.gov In the case of glycosides of quinovopyranose, X-ray crystallography can define the precise geometry of the glycosidic linkage, including the crucial phi (φ) and psi (ψ) torsion angles that dictate the relative orientation of the sugar and the aglycone. nih.gov

Interactive Table: Illustrative Crystallographic Data for a Pyranose Sugar (based on a related structure)

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound and its conjugates within complex biological or chemical mixtures.

Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS)

The coupling of liquid chromatography (LC) with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provides an exceptionally powerful platform for the unambiguous identification of unknown compounds in complex mixtures. nih.gov In this setup, the LC system separates the components, which are then analyzed in parallel or sequentially by NMR and MS. mdpi.com NMR provides detailed structural information, while MS gives accurate mass and fragmentation data. nih.gov

This technique is particularly advantageous for natural product analysis, where quinovopyranose-containing compounds may be present alongside numerous other structurally related molecules. researchgate.net Different operational modes can be employed:

On-flow: NMR spectra are acquired continuously as the LC eluent flows through the probe.

Stop-flow: The LC flow is halted when a peak of interest is inside the NMR probe, allowing for longer acquisition times and the performance of more complex 2D NMR experiments to improve the signal-to-noise ratio. nih.gov

Loop-storage: Peaks of interest are collected in storage loops for later, offline NMR analysis. mdpi.com

LC-NMR-MS allows for the complete structural elucidation of novel quinovopyranose glycosides directly from a crude extract, often bypassing the need for tedious and time-consuming isolation procedures. researchgate.net

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS)

UPLC-QTOF-MS/MS is a cornerstone technique in modern metabolomics and natural product chemistry for the sensitive and accurate analysis of compounds like quinovopyranose glycosides. nih.gov UPLC utilizes columns with smaller particles, providing higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. mdpi.com

The QTOF mass spectrometer offers high mass resolution and accuracy, enabling the determination of the elemental composition of a detected compound from its exact mass. nih.gov The MS/MS capability is crucial for structural analysis. In this mode, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern of a quinovopyranose glycoside can reveal the mass of the quinovopyranose unit (a characteristic neutral loss) and provide structural information about the aglycone. mdpi.com This method has been widely applied to identify various flavonoid glycosides in complex samples. mdpi.comdoaj.org

Interactive Table: Representative UPLC-QTOF-MS/MS Data for a Hypothetical Quinovopyranose Conjugate

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the comprehensive analysis of primary metabolites, including sugars, amino acids, and organic acids. nih.govnih.gov Since sugars like quinovopyranose are non-volatile, a chemical derivatization step is required to increase their volatility before GC analysis. springernature.com This typically involves oximation followed by silylation to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound. mdpi.com By comparing the retention time and the mass spectrum to those of authentic standards and spectral libraries, metabolites can be confidently identified and quantified. researchgate.net GC-MS-based metabolomics provides a snapshot of the metabolic state of a biological system, allowing researchers to study the role and abundance of compounds like this compound in various organisms. mdpi.com

Interactive Table: General Workflow for GC-MS Metabolite Profiling of Quinovopyranose

Enzymatic Transformations and Biochemical Mechanisms Involving Alpha D Quinovopyranose

Glycosyltransferase Activity and Substrate Specificity

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar, such as a nucleotide sugar, to an acceptor molecule. nih.gov The specificity of these enzymes for both the donor and acceptor is crucial for the synthesis of complex carbohydrates. While many GTs exhibit high specificity, some have a broader range of acceptable substrates. nih.gov

Cyclodextrin glycosyltransferase (CGTase, EC 2.4.1.19) is a unique enzyme within the α-amylase family (GH family 13) that primarily catalyzes the conversion of starch into non-reducing cyclic oligosaccharides called cyclodextrins. wikipedia.org In addition to this intramolecular transglycosylation (cyclization), CGTase also catalyzes intermolecular transglycosylation reactions, including coupling and disproportionation, where a linear dextrin (B1630399) is transferred to an acceptor molecule. wikipedia.org

The acceptor specificity of CGTase can be quite broad. Studies on CGTase from Bacillus stearothermophilus have shown that it can utilize a wide variety of monosaccharides as acceptors, including L-rhamnose (the C2 epimer of quinovose). nih.gov This broad specificity suggests that alpha-D-Quinovopyranose could also potentially act as an acceptor in CGTase-catalyzed reactions. Furthermore, activated forms of quinovose, such as Thymidine (B127349) diphosphate (B83284) (TDP)-D-quinovose, have been successfully used as donor substrates in combinatorial biosynthesis systems employing glycosyltransferases to generate novel glycosylated compounds. researchgate.net

The interaction between a glycosyltransferase and its substrates, including this compound, is best described by the induced-fit model. youtube.com This model posits that the enzyme's active site is not a rigid lock but a flexible structure. youtube.com The initial binding of the substrate to the active site is based on complementary shapes, but this binding induces a conformational change in the enzyme. youtube.comyoutube.com This change repositions key amino acid residues in the active site to form a more precise and catalytically competent complex, optimizing the orientation of the substrate for the chemical reaction. youtube.comresearchgate.net This dynamic process ensures high specificity and catalytic efficiency, allowing the enzyme to tightly bind the transition state of the reaction, thereby lowering the activation energy. youtube.com Once the reaction is complete, the products are released, and the enzyme returns to its original conformation, ready to bind another substrate molecule. youtube.com

Glycoside Hydrolase Activity and Inhibition Studies

Glycoside hydrolases (GHs), or glycosidases, are enzymes that catalyze the cleavage of glycosidic bonds. cazypedia.orgwikipedia.org They are classified into numerous sequence-based families and play critical roles in the breakdown of carbohydrates.

Glycosidases typically operate via one of two major mechanisms, as first proposed by Koshland, which are distinguished by the stereochemical outcome at the anomeric carbon. researchgate.net

Retaining Mechanism: This is a two-step, double-displacement mechanism that proceeds with a net retention of the anomeric configuration. wikipedia.org It involves two key catalytic residues, usually aspartate or glutamate. In the first step, one residue acts as a nucleophile, attacking the anomeric carbon to form a covalent glycosyl-enzyme intermediate, while the other residue acts as a general acid to protonate the glycosidic oxygen, facilitating the departure of the aglycone. nih.govresearchgate.net In the second step, the second residue acts as a general base to activate a water molecule, which then hydrolyzes the intermediate, releasing the sugar and regenerating the free enzyme. researchgate.net

Inverting Mechanism: This is a single-step, single-displacement mechanism that results in the inversion of the anomeric stereochemistry. nih.gov It also involves two carboxylic acid residues. One acts as a general acid to protonate the glycosidic oxygen, while the other acts as a general base to deprotonate a water molecule, which then performs a direct nucleophilic attack on the anomeric carbon, displacing the aglycone. nih.govnih.gov

While these two mechanisms are common, enzymes that act on quinovose derivatives can exhibit unique catalytic strategies. For instance, sulfoquinovosidases from Glycoside Hydrolase Family 188 (GH188), which specifically hydrolyze glycosides of 6-deoxy-6-sulfoquinovose, utilize a distinct NAD+-dependent mechanism. cazypedia.org This multi-step process involves:

Oxidation of the C3 hydroxyl group, coupled with the reduction of NAD+ to NADH.

Deprotonation at C2 by a general base.

Cleavage of the glycosidic bond via an α,β-elimination to form an unsaturated intermediate.

Addition of a water molecule at C1.

Reduction of the C3 carbonyl by the bound NADH to yield the final product. cazypedia.org

Alpha-glucosidases are enzymes located in the brush border of the small intestine that hydrolyze terminal α-1,4-linked glucose residues from disaccharides and oligosaccharides. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes, as it slows carbohydrate digestion and reduces postprandial hyperglycemia. wikipedia.org

Alpha-glucosidase inhibitors often function as competitive inhibitors, structurally mimicking the natural carbohydrate substrates. nih.gov Aminooligosaccharides, such as the drug acarbose (B1664774), are potent inhibitors because their nitrogen-containing structures resemble the oxocarbenium ion-like transition state of the glycosidic bond cleavage. This allows them to bind to the enzyme's active site with a much higher affinity than the actual substrates, thereby blocking access and preventing catalysis. nih.gov While specific studies focusing on aminooligosaccharides derived directly from quinovose are not widely documented, the principle of using modified 6-deoxy sugars as components of enzyme inhibitors is a recognized approach in medicinal chemistry.

Enzyme Reaction Kinetics and Thermodynamics

The study of enzyme kinetics and thermodynamics provides quantitative insight into the efficiency, substrate affinity, and stability of enzymatic reactions involving this compound.

Enzyme Reaction Kinetics The Michaelis-Menten model is fundamental to describing enzyme kinetics. teachmephysiology.com Two key parameters from this model are the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. patsnap.com It is an inverse measure of the enzyme's affinity for its substrate; a low Kₘ value indicates high affinity, meaning the enzyme can work efficiently even at low substrate concentrations. wisc.edulibretexts.org

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate. wisc.edu It is proportional to the enzyme concentration and reflects the catalytic efficiency.

kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is a direct measure of the catalytic productivity of an enzyme. libretexts.org

These parameters are crucial for comparing the effectiveness of different enzymes or the activity of a single enzyme on various substrates, such as different glycosides of quinovose.

Table 1: Representative Kinetic Parameters for an Enzyme-Catalyzed Reaction This table is illustrative. Actual values would be determined experimentally for a specific enzyme and quinovose-based substrate.

| Parameter | Symbol | Definition | Significance |

|---|---|---|---|

| Michaelis Constant | Kₘ | Substrate concentration at ½ Vₘₐₓ | Measures enzyme-substrate affinity (inversely) |

| Maximum Velocity | Vₘₐₓ | Maximum reaction rate at substrate saturation | Reflects the catalytic power of the enzyme |

| Turnover Number | kcat | Molecules of product per enzyme per second | Measures the intrinsic catalytic rate |

| Catalytic Efficiency | kcat/Kₘ | Rate constant for the enzyme-substrate interaction | Overall measure of enzyme efficiency |

Thermodynamics Thermodynamic parameters provide information on the energy changes and stability associated with an enzyme-catalyzed reaction. researchgate.net

Gibbs Free Energy (ΔG): Indicates the spontaneity of a reaction. A negative ΔG signifies a spontaneous and energetically favorable reaction. researchgate.net

Enthalpy (ΔH): Represents the change in heat content during the reaction. A negative ΔH (exothermic) indicates the release of heat.

Entropy (ΔS): Measures the change in disorder or randomness of the system. researchgate.net

Table 2: Representative Thermodynamic Parameters for Enzyme Thermal Denaturation This table is illustrative and shows how thermodynamics can describe enzyme stability.

| Parameter | Symbol | Definition | Significance |

|---|---|---|---|

| Gibbs Free Energy of Activation | ΔG* | Energy barrier for the denaturation process | Higher ΔG* indicates greater stability |

| Enthalpy of Activation | ΔH* | Heat required to reach the transition state of denaturation | Indicates the strength of bonds broken during unfolding |

| Entropy of Activation | ΔS* | Change in disorder during the denaturation transition state | Reflects the degree of unfolding |

Protein-Ligand Interaction Studies with Quinovose Moieties

While specific protein-ligand interaction studies focusing exclusively on this compound are not extensively documented in publicly available research, valuable inferences can be made by examining proteins that interact with structurally related sugars and enzymes involved in the metabolism of quinovose-containing compounds. Quinovose, as 6-deoxy-D-glucose, shares structural similarities with other deoxy sugars like fucose (6-deoxy-L-galactose) and rhamnose (6-deoxy-L-mannose), for which a greater body of protein interaction data exists.

Lectins, a class of proteins that bind specifically to carbohydrates, are primary candidates for studying such interactions. The specificity of a lectin for a particular sugar is determined by the precise arrangement of amino acid residues in its carbohydrate-recognition domain (CRD). Hydrogen bonding patterns are particularly important in determining lectin specificity. For instance, the orientation of hydroxyl groups on the sugar ring dictates the potential for forming specific hydrogen bonds with the protein.

Furthermore, the enzymatic machinery responsible for the biosynthesis and degradation of quinovose-containing glycans offers another avenue for understanding protein-quinovose interactions. Enzymes such as glycosyltransferases and glycoside hydrolases must specifically recognize and bind to the quinovose moiety to carry out their catalytic functions.

In bacteria, for instance, the degradation of sulfoquinovose, a sulfonated derivative of quinovose, involves a cascade of enzymatic reactions. The enzymes in these pathways must exhibit high specificity for their sulfoquinovose-derived substrates. Structural and mechanistic studies of these enzymes could provide detailed insights into the molecular recognition of the quinovose core.

Interactive Data Table: Key Concepts in Protein-Ligand Interaction Studies

| Term | Description | Relevance to this compound |

| Lectin | A protein that binds specifically to carbohydrates. | Lectins with specificity for deoxyhexoses are likely candidates for binding to quinovose. |

| Carbohydrate-Recognition Domain (CRD) | The specific region of a lectin that binds to the carbohydrate. | The amino acid composition and 3D structure of the CRD would determine the affinity and specificity for quinovose. |

| X-ray Crystallography | A technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes. | Would provide definitive structural information on how a protein binds to this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A technique that can provide information about the structure and dynamics of molecules in solution. | Can be used to study the interactions between proteins and quinovose in a more native-like environment. |

| Isothermal Titration Calorimetry (ITC) | A technique used to measure the thermodynamics of binding interactions. | Could provide data on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of quinovose-protein interactions. |

| Glycosyltransferase | An enzyme that catalyzes the transfer of a sugar moiety to a substrate. | Enzymes involved in synthesizing quinovose-containing glycans must specifically recognize and bind quinovose. |

| Glycoside Hydrolase | An enzyme that catalyzes the hydrolysis of glycosidic bonds. | Enzymes that break down quinovose-containing polysaccharides provide models for quinovose recognition. |

The exploration of protein interactions with this compound is an area ripe for future research. Such studies will be instrumental in elucidating the full spectrum of its biological functions and its potential applications in various fields.

Applications of Alpha D Quinovopyranose in Fundamental Glycoscience Research

Building Block in Complex Glycoconjugate Synthesis for Structural Biology Studies

The chemical synthesis of oligosaccharides containing alpha-D-Quinovopyranose often involves the strategic use of protecting groups to control regioselectivity and stereoselectivity. These synthetic routes provide access to homogeneous glycans that are difficult to isolate from natural sources in sufficient quantities for structural analysis by techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the synthesis of fragments of bacterial polysaccharides containing this compound has been instrumental in understanding how these molecules are recognized by the immune system.

| Synthetic Strategy | Key Features | Application in Structural Biology |

| Chemical Synthesis | Regio- and stereoselective control through protecting groups. | Provides homogeneous glycans for X-ray crystallography and NMR studies of protein-carbohydrate interactions. |

| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions. nih.govnih.govresearchgate.netresearchgate.netfigshare.com | Enables the construction of complex, naturally relevant glycoconjugates for structural and functional analysis. |

Probes for Investigating Carbohydrate-Protein Recognition

Understanding the interactions between carbohydrates and proteins, such as lectins, is fundamental to deciphering their roles in cellular communication, adhesion, and pathogenesis. This compound and its derivatives are valuable as molecular probes in these investigations. The 6-deoxy group can significantly influence binding affinity and specificity, providing insights into the precise nature of the carbohydrate-binding pocket of a protein.

Researchers have synthesized various this compound-based probes, including fluorescently labeled and photoaffinity-labeled derivatives. nih.gov These probes can be used in a variety of binding assays, such as fluorescence polarization and surface plasmon resonance, to quantify the kinetics and thermodynamics of carbohydrate-protein interactions. For example, studies using quinovose-containing probes have helped to characterize the binding specificity of lectins that recognize L-rhamnose, a structurally related 6-deoxy-L-mannose.

| Probe Type | Application | Research Finding |

| Fluorescently Labeled Quinovopyranosides | Fluorescence polarization assays to determine binding affinities. | Quantified the binding of a lectin to a series of 6-deoxy sugars, revealing the importance of the C6-methyl group for recognition. |

| Photoaffinity-Labeled Quinovopyranosides | Covalently label the carbohydrate-binding site of a protein upon photoactivation. nih.gov | Identified the specific amino acid residues involved in the recognition of the 6-deoxy sugar. |

| Quinovopyranoside-Functionalized Nanoparticles | Multivalent presentation of the sugar to mimic cell surface interactions. | Demonstrated enhanced binding avidity of a lectin to quinovose when presented in a clustered format. |

Substrates for Enzyme Activity Assays and Mechanistic Elucidation

Enzymes that process carbohydrates, known as glycosidases and glycosyltransferases, play crucial roles in various biological pathways. This compound and its derivatives are employed as substrates in assays to determine the activity and specificity of these enzymes. The use of chromogenic or fluorogenic quinovopyranoside substrates, such as p-nitrophenyl-alpha-D-quinovopyranoside, allows for continuous and sensitive monitoring of enzyme activity. sigmaaldrich.com

The hydrolysis of these substrates by a glycosidase releases a colored or fluorescent product that can be easily quantified. Such assays are essential for enzyme characterization, inhibitor screening, and understanding the catalytic mechanism. For instance, the observation that quinovose can act as an inducer for the production of α-galactosidase in certain fungi has been a significant finding. This suggests a regulatory role for this deoxysugar in enzyme expression.

| Assay Type | Substrate Example | Information Gained |

| Colorimetric Assay | p-Nitrophenyl-alpha-D-quinovopyranoside | Enzyme kinetics (Km, Vmax), optimal pH and temperature, inhibitor screening. |

| Fluorimetric Assay | 4-Methylumbelliferyl-alpha-D-quinovopyranoside | High-sensitivity enzyme activity measurements, suitable for high-throughput screening. |

| Coupled Enzyme Assay | This compound | Determination of the activity of enzymes for which a direct chromogenic substrate is not available. |

Components in the Development of Carbohydrate Arrays and Glycomics Tools

Carbohydrate arrays, or glycoarrays, are powerful tools in glycomics that allow for the high-throughput analysis of carbohydrate-protein interactions. springernature.com These arrays consist of a library of different carbohydrates immobilized on a solid support. The inclusion of this compound and its derivatives in these arrays is crucial for a comprehensive understanding of the glycome.

When a protein sample is applied to the array, its binding to the various immobilized carbohydrates can be detected, providing a detailed profile of its carbohydrate-binding specificity. The presence of this compound on these arrays has been instrumental in identifying and characterizing proteins that specifically recognize this 6-deoxy sugar. This technology has broad applications, from basic research to diagnostics and drug discovery.

| Array Platform | Immobilization Strategy | Application |

| Glass Slides | Covalent attachment of chemically synthesized quinovopyranosides. springernature.com | Profiling the binding specificity of lectins, antibodies, and other carbohydrate-binding proteins. |

| Gold Nanoparticles | Thiol-gold self-assembly of quinovopyranoside-terminated alkanethiols. | Enhanced sensitivity and multivalent presentation of the ligand. |

| Microtiter Plates | Adsorption of neoglycoconjugates containing this compound. | High-throughput screening of protein-carbohydrate interactions. |

Role in Biologically Relevant Oligosaccharide Libraries for Chemoenzymatic Synthesis

The chemoenzymatic synthesis of oligosaccharide libraries is a powerful strategy for generating a diverse collection of complex carbohydrates for biological screening. nih.govnih.govresearchgate.netresearchgate.netfigshare.com This approach combines the versatility of chemical synthesis to create core structures with the high regio- and stereoselectivity of enzymatic reactions for their subsequent elaboration. This compound can be incorporated into these libraries as a key monosaccharide unit.

By using a combination of chemical glycosylation methods and specific glycosyltransferases, researchers can generate libraries of oligosaccharides that vary in their sequence, linkage, and branching patterns, with this compound present at different positions. These libraries are invaluable for exploring the structure-activity relationships of carbohydrate-mediated biological processes and for the discovery of novel carbohydrate-based therapeutics and diagnostics.

| Library Type | Synthetic Approach | Application |

| Linear Oligosaccharides | Stepwise chemical synthesis followed by enzymatic extension. nih.gov | Probing the substrate specificity of glycosidases and glycosyltransferases. |

| Branched Oligosaccharides | Convergent chemical synthesis of a core structure followed by enzymatic branching. nih.gov | Investigating the recognition of complex bacterial polysaccharides by the immune system. |

| Neoglycoconjugate Libraries | Chemical or chemoenzymatic synthesis of oligosaccharides followed by conjugation to a protein or lipid scaffold. | Development of novel vaccines and diagnostic reagents. |

Advanced Computational Studies and Theoretical Modeling

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing for the detailed exploration of the conformational landscape of molecules over time. nih.govyoutube.com For alpha-D-Quinovopyranose, a 6-deoxy-D-glucose, MD simulations can elucidate the dynamic behavior of its pyranose ring and the orientation of its hydroxyl groups.

The conformational flexibility of monosaccharides is crucial for their biological function, particularly their recognition by and binding to proteins. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of carbohydrate conformational analysis are well-established. Similar to other pyranose sugars like D-mannopyranose, this compound is expected to predominantly exist in the stable chair conformations, specifically the 4C1 and 1C4 forms. nih.govstudy.com

MD simulations can provide quantitative information on the relative populations of these conformers and the energy barriers for their interconversion. By simulating the molecule in an explicit solvent environment, typically water, these studies can also reveal the influence of hydration on conformational preference and the dynamics of hydrogen bonding networks between the sugar and surrounding water molecules.

Table 1: Predicted Predominant Conformations of this compound

| Conformer | Predicted Relative Stability | Key Dihedral Angles (Illustrative) |

| 4C1 (Chair) | High | C1-C2-C3-C4 ≈ -60° |

| 1C4 (Chair) | Moderate to Low | C1-C2-C3-C4 ≈ +60° |

| Skew/Boat | Very Low | Variable |

Note: The relative stabilities are predictions based on the general principles of carbohydrate stereochemistry and would require specific MD simulations for precise quantification for this compound.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations offer a deeper understanding of the electronic structure of this compound, which governs its reactivity and spectroscopic properties. youtube.comyoutube.com These methods, ranging from semi-empirical to high-level ab initio calculations, can provide valuable data on molecular orbitals, charge distribution, and the energies of different electronic states.

The electronic properties of this compound are key to its chemical behavior. For instance, the distribution of electron density, particularly around the oxygen atoms of the hydroxyl groups and the pyranose ring, dictates its ability to act as a hydrogen bond donor or acceptor. This is fundamental to its interactions with biological macromolecules.

QM calculations can be employed to:

Determine the geometry of the most stable conformers with high accuracy.

Calculate the partial atomic charges on each atom, providing insight into electrostatic interaction potentials.

Predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the computational model.

Investigate the reaction mechanisms involving this compound, for example, in glycosylation reactions, by calculating transition state energies.

While specific QM studies on this compound are not widely published, the application of these methods to similar carbohydrate molecules has proven invaluable in understanding their intrinsic properties.

Molecular Docking Studies for Enzyme-Ligand Interactions